2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol
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Overview
Description
2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol typically involves the reaction of 1H-benzimidazole-2-yl hydrazine with ethylene oxide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature and pressure conditions to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a therapeutic agent for parasitic infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, thereby disrupting microtubule formation in cells. This action is similar to other benzimidazole derivatives used as anthelmintic agents . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals through various reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-yl hydrazones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Phenylbenzimidazoles: Known for their anticancer properties, these compounds are structurally related and have similar applications.
Uniqueness
2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol stands out due to its unique combination of hydrazino and ethanol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
131882-24-1 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-[amino(1H-benzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H12N4O/c10-13(5-6-14)9-11-7-3-1-2-4-8(7)12-9/h1-4,14H,5-6,10H2,(H,11,12) |
InChI Key |
GGQCJPWFIXARCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
Synonyms |
Ethanol, 2-[1-(1H-benzimidazol-2-yl)hydrazino]- (9CI) |
Origin of Product |
United States |
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